N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a useful research compound. Its molecular formula is C16H28N2O3S and its molecular weight is 328.47. The purity is usually 95%.
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Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is an organic compound belonging to the oxalamide class, which has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H30N2O3S
- Molecular Weight : 378.6 g/mol
- CAS Number : 2034329-25-2
The oxalamide structure is characterized by the presence of two amide groups linked to an oxalic acid moiety, which enhances the compound's ability to interact with biological systems.
Antitumor Activity
Research indicates that compounds within the oxalamide family often exhibit antitumor properties. For instance, studies have shown that similar oxalamides can induce apoptosis in cancer cells by triggering specific signaling pathways. The presence of the cyclohexene moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the context of increasing antibiotic resistance .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that oxalamides can inhibit enzymes such as carbonic anhydrase and various proteases, which are crucial for cancer cell proliferation and survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Lipophilicity : The cyclohexene ring increases the compound's lipophilicity, facilitating its passage through lipid membranes.
- Reactive Metabolites : The compound may undergo metabolic activation to form reactive species that can covalently modify target proteins, leading to inhibition of their function.
Case Studies
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-16(21,9-11-22-2)12-18-15(20)14(19)17-10-8-13-6-4-3-5-7-13/h6,21H,3-5,7-12H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKZMGORXGMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCCC1=CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.